molecular formula C14H9Cl2N3O2S B2439821 N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-77-8

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2439821
CAS No.: 896339-77-8
M. Wt: 354.21
InChI Key: CKWXSXGVGONDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule belonging to the class of thiazolopyrimidines, which are bicyclic heterocyclic compounds formed by the fusion of thiazole and pyrimidine rings . This molecular framework has attracted significant attention from medicinal chemists due to its broad pharmacological potential. While the specific biological data for this exact compound requires further investigation, highly related structural analogs have demonstrated remarkable antitumor activities. Recent research on compounds sharing the same core scaffold has identified potent p38α MAPK (Mitogen-Activated Protein Kinase) inhibitors, a key target in oncology and inflammation . For instance, a 2024 study on 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids revealed that these derivatives exhibit strong cytotoxic effects against a panel of human cancer cell lines, including lung (A549), breast (MCF-7 and MDA MB-231), colon (HCT-116), and liver (Hep-G2) cancers, outperforming the reference drug 5-Fluorouracil (5-FU) . The mechanism of action for this compound class is multifaceted. It may involve the inhibition of key signaling pathways like p38α MAPK, leading to the disruption of cancer cell proliferation and survival . Furthermore, studies suggest that such thiazolopyrimidine carboxamides can interact with cellular DNA, causing damaging effects and triggering apoptosis (programmed cell death) . In vitro mechanistic studies on analogous compounds have shown the ability to arrest the cell cycle at various phases (S, G0-G1, G2/M) and significantly inhibit cancer cell migration, indicating potential anti-metastatic properties . The presence of the dichlorophenyl substituent and the fused thiazolopyrimidine system is a common feature in bioactive molecules, underscoring the research value of this compound for hit-to-lead optimization in anticancer drug discovery . This product is intended for research purposes to further explore these mechanisms and applications. For Research Use Only (RUO). Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-4-8(15)2-3-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWXSXGVGONDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of 2-amino-4,5-dichlorobenzamide with 2-methylthiazol-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols, in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a thiazolo-pyrimidine framework that is crucial for its biological activity. The key structural components include:

  • Thiazole and Pyrimidine Rings : These heterocyclic structures enhance the compound's interaction with biological targets.
  • Chlorophenyl Substituent : This moiety influences the pharmacological properties and selectivity towards specific receptors.
  • Carboxamide Functional Group : This enhances solubility and facilitates interactions with biological systems.

Anticancer Activity

Research has demonstrated that N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits potent anticancer properties.

Case Studies

  • Caco-2 Cell Line Study : In vitro testing revealed a 39.8% reduction in cell viability at a concentration of 10 μM (p < 0.001), indicating strong anticancer potential.
  • Xenograft Models : In vivo studies demonstrated tumor growth inhibition in xenograft models, showcasing the compound's potential as a therapeutic agent.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

  • The MIC against Staphylococcus aureus was found to be as low as 0.22 μg/mL, indicating high efficacy.

Anti-inflammatory Activity

This compound also shows promising anti-inflammatory effects.

Key Findings

  • COX Inhibition : The compound significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs.
  • In Vivo Studies : In carrageenan-induced paw edema models, it reduced inflammation significantly.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to similar compounds:

Activity TypeCompound NameMIC/IC50 ValuesNotes
AnticancerN-(2,5-dichlorophenyl)-2-methyl...IC50 = 10 μMInduces apoptosis and cell cycle arrest
AntimicrobialN-(2,5-dichlorophenyl)-2-methyl...MIC = 0.22 μg/mLBroad-spectrum activity against bacteria
Anti-inflammatoryN-(2,5-dichlorophenyl)-2-methyl...IC50 = 0.04 μmolComparable to celecoxib

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(3,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and varying degrees of efficacy in its applications .

Biological Activity

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of thiazolo[3,2-a]pyrimidines, which have been explored for various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrimidine structure, which is known to contribute to its biological activities. The presence of the dichlorophenyl group enhances its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the thiazolo[3,2-a]pyrimidine class. For instance, derivatives of this compound have shown significant inhibitory effects on p38α MAPK, an important target in cancer therapy. In vitro assays indicated that certain derivatives achieved over 70% inhibition at specific concentrations . The mechanism of action is believed to involve the modulation of cell signaling pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated that it exhibits activity against a range of pathogens. For example, studies reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Research indicates that related compounds in this class can significantly suppress COX-2 activity, which is crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazolo[3,2-a]pyrimidine derivatives. Modifications on the phenyl ring and variations in substituents on the thiazole and pyrimidine rings can lead to enhanced potency and selectivity against specific biological targets.

CompoundBiological ActivityIC50 (μM)Target
Compound 8Antitumor>70% inhibitionp38α MAPK
Compound 7bAntimicrobial0.22Staphylococcus aureus
Compound 5Anti-inflammatory0.04COX-2

Case Studies

  • Antitumor Efficacy : A study focusing on thiazolo[3,2-a]pyrimidines reported that derivative 9 displayed significant antitumor activity in various cancer cell lines with IC50 values indicating potent inhibition .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several derivatives against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could serve as effective alternatives to traditional antibiotics .

Q & A

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Positional Scanning : Replace 2,5-dichlorophenyl with 3,4-dimethoxyphenyl to assess electronic effects.
  • Fragment-Based Design : Introduce thiomorpholine or pyrazole moieties via nucleophilic substitution (e.g., K2CO3/DMF, 24 h) .

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